

6-(Methylamino)picolinic acid chemical properties and structure

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Compound of Interest

Compound Name: 6-(Methylamino)picolinic acid

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An In-depth Technical Guide to **6-(Methylamino)picolinic Acid**: Chemical Properties, Structure, and Synthetic Insights

Introduction

6-(Methylamino)picolinic acid is a substituted pyridine derivative featuring both a carboxylic acid group at the 2-position and a methylamino group at the 6-position. This unique bifunctional arrangement makes it a molecule of significant interest in medicinal chemistry and materials science. As a heterocyclic building block, its structure is foundational for the development of more complex molecules, particularly those designed to interact with biological systems. The picolinic acid scaffold is a known chelating agent, while the secondary amine provides a site for further functionalization, offering a versatile platform for chemical synthesis. This guide provides a comprehensive overview of its chemical and structural properties, synthetic considerations, and its emerging role in biochemical research, particularly as a scaffold for enzyme inhibitors.

Core Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its nomenclature and structural identifiers.

- IUPAC Name: 6-(methylamino)pyridine-2-carboxylic acid
- Synonyms: **6-(Methylamino)picolinic acid**[\[1\]](#)[\[2\]](#)

- CAS Number: 1250806-91-7[1][2][3]

The molecule consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. A carboxylic acid group (-COOH) is attached at the C2 position (adjacent to the ring nitrogen), and a methylamino group (-NHCH₃) is at the C6 position.

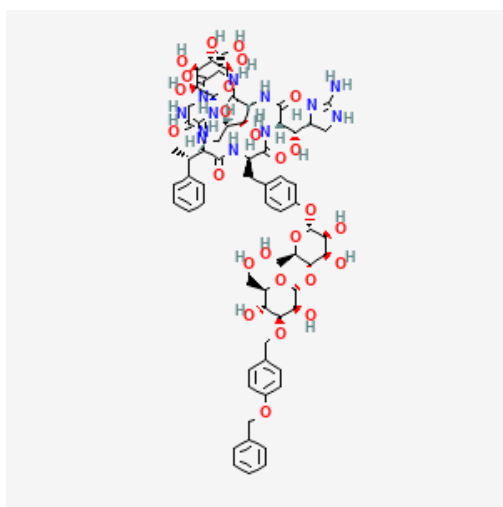


Figure 1. 2D Chemical Structure of **6-(Methylamino)picolinic acid**

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic fingerprint of a molecule is critical for its handling, purification, and characterization.

Physicochemical Properties

The properties of **6-(Methylamino)picolinic acid** are summarized in the table below. These data are essential for selecting appropriate solvents for reactions and analysis, as well as for determining proper storage protocols to ensure long-term stability.

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1][2][3]
Molecular Weight	152.15 g/mol	[1][2][3]
Physical Form	White to Yellow Solid	[4]
Storage Conditions	Keep in dark place, Sealed in dry, Store in freezer, under -20°C	[1][3]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported across public databases. Researchers should perform their own characterization.

Structural and Spectroscopic Data

Spectroscopic analysis provides direct evidence of a molecule's structure and is the primary method for its identification and purity assessment.

Identifier	Value
SMILES	<chem>CNC1=CC=CC(=N1)C(=O)O</chem>
InChI Key	YDKUKBAONMWJHB-UHFFFAOYSA-N

Expected Spectroscopic Characteristics:

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm range. The N-methyl group should appear as a sharp singlet around δ 2.2-2.6 ppm, a characteristic resonance for N-methyl groups.[5][6] The proton of the secondary amine (N-H) may appear as a broad singlet, and its chemical shift can be variable. The carboxylic acid proton (O-H) will also be a broad singlet, typically far downfield (>10 ppm).
- ¹³C NMR Spectroscopy:** The carbon spectrum will show a signal for the carbonyl carbon of the carboxylic acid in the δ 165-185 ppm range. The aromatic carbons of the pyridine ring

will resonate between δ 120-150 ppm. The N-methyl carbon is expected in the δ 25-35 ppm region.

- Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups. A broad O-H stretch from the carboxylic acid is expected from 2500-3300 cm^{-1} . The C=O (carbonyl) stretch should appear as a strong, sharp peak around 1700-1730 cm^{-1} . A moderate N-H stretch from the secondary amine is anticipated around 3300-3500 cm^{-1} .^{[5][6]}
- Mass Spectrometry (MS): In accordance with the Nitrogen Rule, the molecule contains two nitrogen atoms (an even number), so its molecular ion peak (M^+) is expected at an even mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 152.15.^[5]

Synthesis and Reactivity Insights

A robust synthetic pathway is crucial for obtaining high-purity material for research and development. While specific, peer-reviewed syntheses for this exact molecule are not widely published, a logical and field-proven approach involves nucleophilic aromatic substitution.

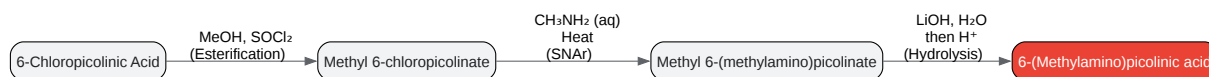
Proposed Synthetic Workflow

The most common strategy for introducing an amine at the 6-position of a picolinic acid derivative is to start with a precursor containing a good leaving group, such as a halogen (e.g., chlorine or bromine), at that position. The carboxylic acid is typically protected as an ester to prevent unwanted side reactions during the amination step.

Experimental Protocol: Two-Step Synthesis

- Step 1: Esterification of 6-Chloropicolinic Acid.
 1. Suspend 6-chloropicolinic acid (1.0 eq) in methanol (10 volumes).
 2. Cool the suspension to 0°C in an ice bath.
 3. Add thionyl chloride (SOCl_2 , 1.2 eq) dropwise while stirring. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification. This is a standard and high-yielding method for converting carboxylic acids to methyl esters.

4. Allow the reaction to warm to room temperature and stir overnight.
 5. Remove the solvent under reduced pressure. The resulting crude methyl 6-chloropicolinate can often be used directly in the next step after basic workup.
- Step 2: Nucleophilic Aromatic Substitution with Methylamine.
 1. Dissolve the crude methyl 6-chloropicolinate (1.0 eq) in a sealed vessel with an excess of methylamine solution (e.g., 40% in H₂O or 2M in THF, >3.0 eq). Causality: An excess of the nucleophile (methylamine) is used to drive the reaction to completion. The reaction is performed in a sealed vessel to contain the volatile methylamine and allow for heating.
 2. Heat the reaction to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.
 3. Cool the reaction, remove the excess methylamine and solvent under reduced pressure.
 4. The resulting ester, methyl 6-(methylamino)picolinate, can be purified via column chromatography.
 - Step 3: Saponification (Hydrolysis) of the Ester.
 1. Dissolve the purified ester in a mixture of THF and water.
 2. Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature. Causality: LiOH is a strong base that effectively hydrolyzes the ester back to the carboxylic acid (saponification).
 3. Monitor the reaction by TLC or LC-MS.
 4. Once complete, acidify the reaction mixture carefully with 1N HCl to pH ~4-5 to protonate the carboxylate.
 5. The product, **6-(Methylamino)picolinic acid**, will often precipitate and can be collected by filtration.



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Caption: Synthetic workflow for **6-(Methylamino)picolinic acid**.

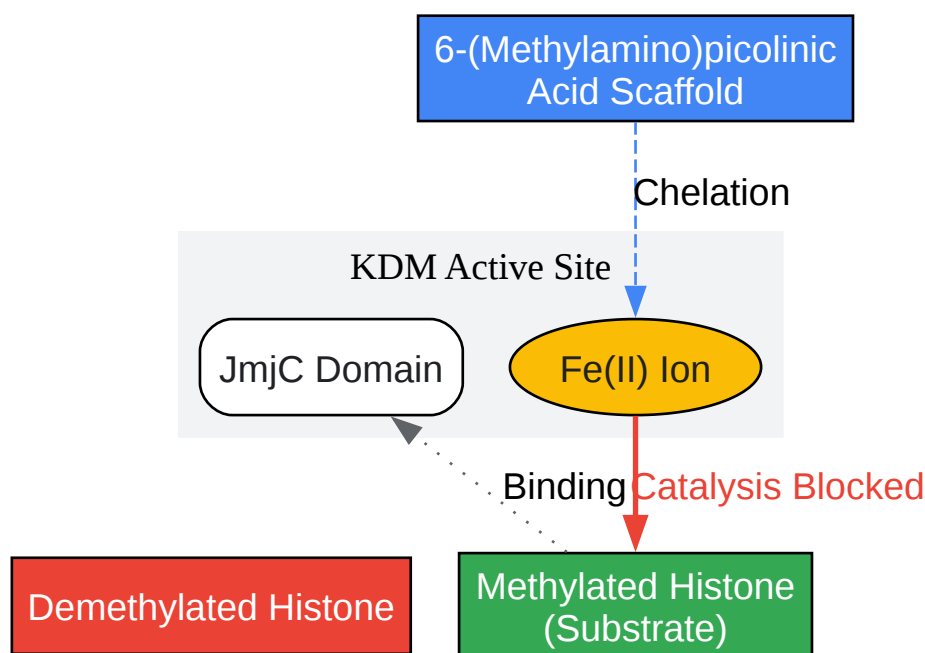
Applications in Drug Discovery: A Scaffold for Epigenetic Modulators

The structure of **6-(Methylamino)picolinic acid** is particularly relevant to the field of epigenetics, specifically in the design of inhibitors for histone demethylases (KDMs).^{[7][8][9]}

Mechanism of Action: KDM Inhibition

Many histone demethylases, particularly those in the Jumonji C (JmjC) domain-containing family, are iron(II) and α -ketoglutarate-dependent oxygenases.^[8] These enzymes play a critical role in removing methyl groups from lysine residues on histone proteins, thereby regulating gene expression. Dysregulation of KDM activity is implicated in numerous cancers, making them attractive therapeutic targets.^{[7][10]}

The picolinic acid moiety is an effective bidentate chelator for the Fe(II) ion in the active site of these enzymes. It mimics the binding of the native co-factor, α -ketoglutarate, thereby competitively inhibiting the enzyme's catalytic function. The methylamino group at the 6-position serves as a key structural element and a potential vector for adding further substituents to improve potency, selectivity, and pharmacokinetic properties.



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Caption: Inhibition of a JmJc histone demethylase (KDM) by a picolinic acid-based inhibitor.

Safety, Handling, and Storage

Proper handling is essential when working with any chemical reagent. Based on available safety data, **6-(Methylamino)picolinic acid** should be handled with care.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
- Storage: The compound should be stored in a tightly sealed container in a dark, dry place, preferably in a freezer at or below -20°C to ensure its long-term integrity.[1][3]

Conclusion

6-(Methylamino)picolinic acid is a versatile heterocyclic compound whose value lies in its bifunctional nature. Its well-defined chemical structure, characterized by predictable spectroscopic properties, makes it a reliable building block for complex molecular design. The proposed synthetic route, based on established organic chemistry principles, provides a clear path for its preparation. Of particular note is its potential as a core scaffold in the development of inhibitors for histone demethylases, highlighting its relevance in modern medicinal chemistry and the pursuit of novel epigenetic therapies. For researchers in drug development, this molecule represents a valuable starting point for creating potent and selective modulators of critical biological pathways.

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